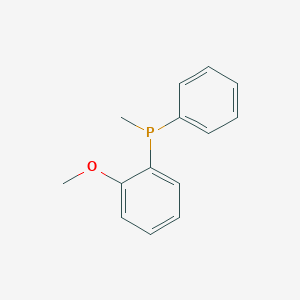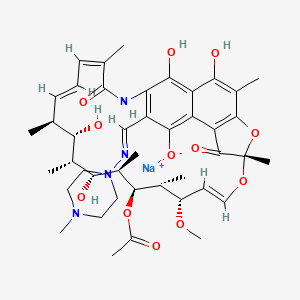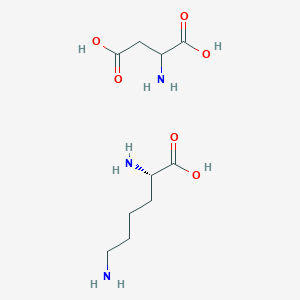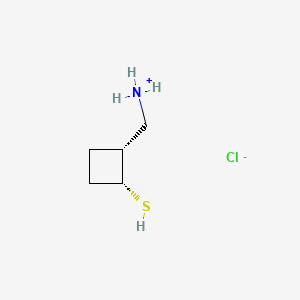
(cis)-2-Mercaptocyclobutylmethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(cis)-2-Mercaptocyclobutylmethylamine hydrochloride is an organic compound with a unique structure that includes a cyclobutane ring, a mercapto group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cis)-2-Mercaptocyclobutylmethylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with a thiol and an amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(cis)-2-Mercaptocyclobutylmethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler amine or thiol derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
(cis)-2-Mercaptocyclobutylmethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (cis)-2-Mercaptocyclobutylmethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The amine group can interact with acidic residues in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
(cis)-2-Mercaptocyclobutanol: Similar structure but with a hydroxyl group instead of a methylamine group.
(cis)-2-Mercaptocyclobutylamine: Lacks the methyl group, making it less bulky.
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride: Different spatial arrangement of atoms, leading to different chemical properties.
Uniqueness
(cis)-2-Mercaptocyclobutylmethylamine hydrochloride is unique due to its specific spatial arrangement, which can influence its reactivity and interaction with biological targets. The presence of both mercapto and amine groups allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
41696-77-9 |
|---|---|
Molecular Formula |
C5H12ClNS |
Molecular Weight |
153.67 g/mol |
IUPAC Name |
[(1R,2R)-2-sulfanylcyclobutyl]methylazanium;chloride |
InChI |
InChI=1S/C5H11NS.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 |
InChI Key |
LLQWRFCGJTVBGN-TYSVMGFPSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1C[NH3+])S.[Cl-] |
Canonical SMILES |
C1CC(C1C[NH3+])S.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


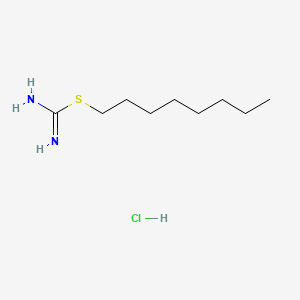

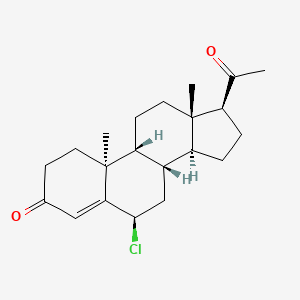

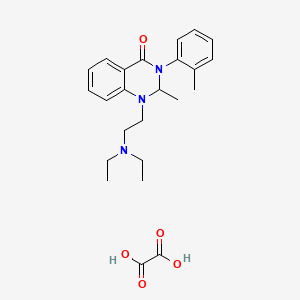
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)
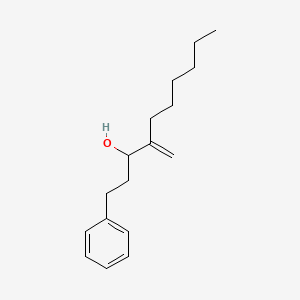
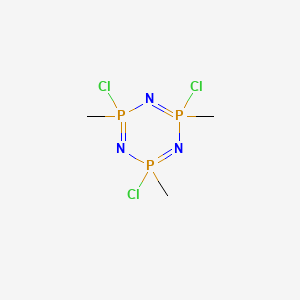

![tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate](/img/structure/B13731966.png)

